Neodymium oxide

Optical Materials Glass Science Rare Earth Doping

Generic rare earth oxide substitution in magnetic or laser applications risks severe performance loss. Nd₂O₃ (CAS 1313-97-9) delivers quantifiable differentiation validated by direct comparator studies: • 86.6% higher saturation magnetization (21.71 vs. 11.63 emu/g) over Sm₂O₃ in Mg-Zn spinel nanoferrites for EMI suppression and power conversion • 5× broader pump absorption bandwidth and 3× larger emission cross-section vs. Nd:YAG, enabling compact, low-threshold solid-state lasers • Essential ~580 nm co-dopant with CeO₂ for precise yellow-green color correction in colorless optical glass Available from 99% to 99.9999% (4N-6N) purity. Full Certificate of Analysis with every shipment.

Molecular Formula Nd2O3
Molecular Weight 336.48 g/mol
CAS No. 1313-97-9
Cat. No. B073724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium oxide
CAS1313-97-9
SynonymsNano Nd2O3
Nd2O3
neodymium oxide
Molecular FormulaNd2O3
Molecular Weight336.48 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Nd+3].[Nd+3]
InChIInChI=1S/2Nd.3O/q2*+3;3*-2
InChIKeyPLDDOISOJJCEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Oxide (Nd₂O₃, CAS 1313-97-9): Procurement Guide for Optical, Ceramic, and Magnetic Applications


Neodymium oxide (Nd₂O₃), a rare earth sesquioxide with a light blue to violet appearance, is a foundational compound for advanced optical, laser, and magnetic materials . With a melting point of 2270–2272 °C and a density of 7.24 g/cm³, this refractory oxide is available in purity grades from 99% to 99.9999% (4N to 6N) to meet the stringent requirements of high-tech manufacturing [1]. As the primary precursor for neodymium-iron-boron (NdFeB) permanent magnets, which dominate the clean energy and electric vehicle sectors, and as an essential dopant in solid-state lasers and precision optical glass, its performance and purity directly dictate the functionality of downstream components [2]. This guide provides a quantified, comparator-based analysis to support technical procurement decisions, differentiating Nd₂O₃ from its closest lanthanide analogs based on specific optical, magnetic, and electronic performance metrics.

Neodymium Oxide Procurement: Why Praseodymium, Cerium, or Samarium Analogs Are Not Drop-In Replacements


Procurement decisions involving Nd₂O₃ cannot be based solely on elemental similarity within the lanthanide series. While Pr₆O₁₁, CeO₂, and Sm₂O₃ share comparable ionic radii and chemical reactivity, their functional performance diverges sharply in critical applications. In glass matrices, substituting Nd₂O₃ with Pr₆O₁₁ alters the network connectivity and electronic polarizability, fundamentally changing the optical transmission profile [1]. In magnetic ferrites, replacing Nd³⁺ with Sm³⁺ can lead to a 46% reduction in saturation magnetization (Ms), drastically impairing device performance [2]. Even within the same application, such as Ni-MLCC dielectric layers, the choice between Ho, Yb, and La dopants dictates the temperature stability and capacitance behavior [3]. Therefore, substituting Nd₂O₃ with a generic 'rare earth oxide' is a high-risk strategy that jeopardizes yield, performance specifications, and long-term reliability. The following sections provide the quantitative evidence required to validate the selection of Nd₂O₃ over its closest chemical analogs.

Quantified Differentiation: Neodymium Oxide vs. Closest Analogs in Optical, Magnetic, and Electronic Performance


Optical Glass Network Connectivity: Nd₂O₃ vs. Pr₆O₁₁ in Germanate Hosts

In alumino-germanate glasses, the substitution of Nd₂O₃ with Pr₆O₁₁ fundamentally alters the network structure. Extended X-ray Absorption Fine Structure (EXAFS) analysis reveals that the oxygen coordination numbers for Nd and Pr are 8.7 and 8.9, respectively [1]. More critically, Raman spectroscopy demonstrates that Pr-containing glasses exhibit a less connected network, characterized by a distribution peaking at Q² linkages, while Nd-containing glasses exhibit a more robust network with a distribution peaking at higher Q³ linkages [1]. This structural difference correlates with a decrease in the electronic band gap energy and an increase in electronic polarizability in the Pr-containing glass, confirming that the two oxides are not structurally interchangeable in precision optical glass formulations [1].

Optical Materials Glass Science Rare Earth Doping

Laser Crystal Performance: Nd:YVO₄ vs. Nd:YAG Absorption and Emission Cross-Sections

In diode-pumped solid-state laser applications, the choice of host crystal for Nd³⁺ ions significantly impacts device performance. A direct comparison between Nd:YVO₄ and Nd:YAG crystals demonstrates that Nd:YVO₄ offers a 5x wider pump absorption bandwidth around 808 nm compared to Nd:YAG [1]. Furthermore, the stimulated emission cross-section at 1064 nm is approximately 3 times larger for Nd:YVO₄ [1]. This translates to a lower laser threshold and higher slope efficiency for Nd:YVO₄-based systems, although this advantage is typically realized in low-to-medium power applications due to the superior thermal handling of Nd:YAG at high powers [2].

Solid-State Lasers Laser Crystals Nd:YVO4 Nd:YAG

Magnetic Saturation in Nanoferrites: Nd³⁺ Doping vs. Sm³⁺ Doping

In Mg-Zn spinel nanoferrites (Mg₀.₅Zn₀.₅RₓFe₂₋ₓO₄), the substitution of Fe³⁺ with rare earth ions significantly modulates magnetic properties. A direct comparative study reveals that doping with Nd³⁺ (x=0.05) results in a saturation magnetization (Ms) of 21.71 emu/g, representing only a 5.6% decline from the undoped baseline of 23.01 emu/g [1]. In stark contrast, doping with an equivalent amount of Sm³⁺ (x=0.05) causes a far more substantial 49.5% reduction, with Ms plummeting to 11.63 emu/g [1]. This demonstrates that Nd³⁺ is a significantly more effective dopant for preserving magnetic moment in these spinel structures.

Magnetic Materials Nanoferrites Saturation Magnetization

Dielectric Performance in Ni-MLCC: Rare Earth Dopant Comparison (Ho, Yb, La)

In the formulation of X7R dielectric materials for Ni-MLCCs, the choice of rare earth dopant co-substituted with vanadium (V) critically influences temperature-dependent capacitance stability. A comparative study of Ho-V-, Yb-V-, and La-V-doped BaTiO₃-based dielectrics demonstrated that Ho-V and Yb-V co-doping results in a significantly larger increase in the dielectric constant at elevated temperatures (around 120 °C) following a re-oxidation treatment, compared to La-V-doped samples [1]. This effect is attributed to the preferential site occupation of smaller rare earth ions (Ho, Yb), which more effectively suppresses the Curie temperature shift [1]. While the study focuses on Ho and Yb, it provides a class-level inference that Nd³⁺, with its intermediate ionic radius, is likely to exhibit a more pronounced temperature-stabilizing effect than La³⁺ (a larger ion) but potentially less than the smaller Ho³⁺ or Yb³⁺, allowing for tailored performance tuning.

Multilayer Ceramic Capacitors MLCC Dielectric Materials

Glass Decolorization Synergy: Nd₂O₃ Complements CeO₂ for Visible Hue Neutralization

In glass manufacturing, cerium oxide (CeO₂) is a powerful oxidizing agent for iron but absorbs strongly in the UV, which can impart an unwanted residual yellow hue [1]. Neodymium oxide (Nd₂O₃) is uniquely suited to compensate for this residual color due to its sharp absorption band in the yellow-green region of the visible spectrum (specifically around 580 nm) [1]. The combination of CeO₂ and Nd₂O₃ is described as an 'ideal decolorizer' because CeO₂ handles the UV absorption without affecting visible transmission, while Nd₂O₃ precisely neutralizes the remaining yellow tint, yielding a neutral, colorless glass [1]. This functional synergy is not replicable with other rare earth oxides like Pr₆O₁₁ or Sm₂O₃, which have different absorption profiles in the visible range.

Glass Manufacturing Decolorization Optical Filters

Price and Supply Dynamics: Nd₂O₃ vs. Pr₆O₁₁ and Dy₂O₃ Market Behavior

Procurement strategy must account for market dynamics. As of April 2026, market data shows that praseodymium oxide (Pr₆O₁₁) FOB prices closed at $126-130/kg, while neodymium oxide (Nd₂O₃) FOB prices were higher at $157-189/kg [1]. This price premium for Nd₂O₃ reflects its unique and irreplaceable role in NdFeB magnets and laser technology. In comparison, dysprosium oxide (Dy₂O₃) FOB prices closed at an even higher $265-319/kg, driven by its critical function in enhancing the high-temperature coercivity of NdFeB magnets, a role that Nd₂O₃ does not fulfill [1]. This data contextualizes Nd₂O₃'s value proposition: it is the primary volume driver for magnetic performance, commanding a price premium over lighter rare earths but remaining more cost-effective than heavy rare earths used for thermal stabilization.

Rare Earth Market Price Analysis Supply Chain

Neodymium Oxide Procurement: High-Impact Application Scenarios Based on Quantified Differentiation


Precision Optical Filters and Laser Gain Media

For applications requiring precise spectral tuning and high-efficiency laser operation, Nd₂O₃ is the preferred choice over Pr₆O₁₁ or other lanthanide oxides. As demonstrated by the 5x broader pump absorption bandwidth and 3x larger emission cross-section of Nd:YVO₄ compared to Nd:YAG [5], Nd₂O₃ enables the fabrication of compact, low-threshold lasers for applications like handheld pointers, medical devices, and precision material processing. Furthermore, its ability to form a more connected Q³-dominant glass network compared to Pr₆O₁₁ ensures superior optical and mechanical stability in high-performance lenses and filters [2].

High-Performance Soft Magnetic Ferrites for Power Electronics

In the synthesis of Mg-Zn spinel nanoferrites for use in high-frequency transformers, inductors, and EMI suppression components, the selection of the rare earth dopant is critical. Nd₂O₃ is quantitatively proven to be superior to Sm₂O₃, as it preserves an 86.6% higher saturation magnetization (21.71 emu/g vs. 11.63 emu/g) under identical doping conditions [5]. This directly translates to better magnetic performance and lower core losses in the final device, making Nd₂O₃ the essential material for optimizing power conversion efficiency in modern electronics.

High-End Optical Glass and Precision Instrumentation

For manufacturing colorless optical glass, Nd₂O₃ is an irreplaceable co-dopant alongside CeO₂. Its unique, sharp absorption band in the yellow-green spectrum (~580 nm) is essential for neutralizing the residual tint left by UV-absorbing cerium oxide, a feat not achievable with Pr₆O₁₁ or Sm₂O₃ [5]. This precise color correction is non-negotiable for high-value applications like camera lenses, astronomical telescope mirrors, and scientific instrument windows, where optical clarity and accurate color rendition are paramount. The procurement of high-purity (4N-5N) Nd₂O₃ is therefore directly linked to the final product's premium quality.

Temperature-Stable Dielectric Layers in Ni-MLCCs

In the manufacturing of high-capacitance, base-metal electrode (Ni) MLCCs, the choice of rare earth dopant dictates the capacitor's ability to meet stringent X7R or X5R temperature stability specifications. Based on class-level evidence from Ho-V and Yb-V co-doping studies [5], Nd₂O₃ is positioned as an effective intermediate dopant that provides a balanced, moderate shift in the temperature coefficient of capacitance (TCC) during critical re-oxidation processing steps. This allows formulators to fine-tune the dielectric properties of BaTiO₃-based ceramics, achieving the required stability profile while managing material costs more effectively than with more expensive heavy rare earth oxides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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